molecular formula C23H16BrN3 B2532969 1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-22-0

1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Numéro de catalogue: B2532969
Numéro CAS: 901264-22-0
Poids moléculaire: 414.306
Clé InChI: MBCAQZFXRQFQJC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a chemical compound based on the pyrazolo[4,3-c]quinoline scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This specific derivative is designed for research and development applications, particularly in the investigation of novel biologically active molecules. The pyrazoloquinoline core is a privileged structure in pharmaceutical research. Compounds featuring this scaffold have been extensively studied for a wide range of biological activities. Scientific literature indicates that related pyrazolo[4,3-c]quinoline derivatives have demonstrated notable anti-inflammatory properties by effectively inhibiting nitric oxide (NO) production and suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cellular models . Furthermore, the broader class of 1H-pyrazolo[3,4-b]quinolines has been explored for decades for their diverse photophysical and biological properties . The structural features of this compound, including the 4-bromophenyl and phenyl substituents, are typical modifications used in structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to conduct all necessary experimentation and handling in accordance with their institution's safety protocols.

Propriétés

IUPAC Name

1-(4-bromophenyl)-7-methyl-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN3/c1-15-7-12-19-21(13-15)25-14-20-22(16-5-3-2-4-6-16)26-27(23(19)20)18-10-8-17(24)9-11-18/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCAQZFXRQFQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C3C(=C2C=C1)N(N=C3C4=CC=CC=C4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction, optimizing reaction conditions to increase yield and purity. This could include using high-purity reagents, controlling reaction temperature and time, and employing advanced purification techniques such as column chromatography or recrystallization.

Analyse Des Réactions Chimiques

1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized pyrazoloquinoline derivatives.

Applications De Recherche Scientifique

Structural Characteristics

The compound has the molecular formula C19H16BrN3C_{19}H_{16}BrN_{3}, indicating the presence of 19 carbon atoms, 16 hydrogen atoms, one bromine atom, and three nitrogen atoms. Its structure features a pyrazolo ring fused to a quinoline framework, which is crucial for its biological activity.

Biological Activities

Research indicates that derivatives of pyrazolo[4,3-c]quinolines exhibit significant biological activities, including:

  • Anticancer Activity : Certain derivatives have shown promising anti-proliferative effects against various cancer cell lines. The mechanism often involves the inhibition of specific cellular pathways associated with cancer proliferation.
  • Anti-inflammatory Effects : Compounds similar to 1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline have been investigated for their ability to inhibit nitric oxide production in LPS-stimulated macrophages. This action is linked to the modulation of inducible nitric oxide synthase and cyclooxygenase-2 expression.
  • Antimicrobial Properties : The compound has demonstrated significant activity against various pathogens. For instance, related compounds exhibit minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL against Staphylococcus aureus.

Applications in Medicinal Chemistry

1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline serves as a scaffold for developing new pharmaceuticals targeting specific enzymes or receptors associated with various diseases. Its derivatives are explored as potential:

  • Anti-inflammatory agents : Targeting inflammatory pathways for treating conditions such as arthritis or other inflammatory diseases.
  • Anticancer drugs : Developing targeted therapies based on the compound's ability to inhibit cancer cell proliferation.

Case Study 1: Anticancer Potential

A study evaluated the anticancer properties of several pyrazoloquinoline derivatives, including 1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline. The results indicated that modifications in the chemical structure enhanced cytotoxicity towards cancer cells. This study highlights the potential for developing targeted cancer therapies based on this class of compounds.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that certain derivatives could inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides. The inhibition of cyclooxygenase enzymes was identified as a key mechanism for their anti-inflammatory effects, suggesting that this compound could be further developed into therapeutic agents for inflammatory diseases.

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological ActivityMIC (µg/mL)
1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinolineContains bromophenyl and methyl groupsAnticancer, Anti-inflammatory-
1H-pyrazolo[4,3-c]quinolineCore structure without substitutionsExhibits anti-inflammatory effects-
4-amino-1H-pyrazolo[4,3-c]quinolineAmino group substitutionKnown for cytotoxic properties against cancer cell lines-

Mécanisme D'action

The mechanism by which 1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparaison Avec Des Composés Similaires

Structural Features and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Weight Melting Point (°C) Key Spectral Data (IR, cm⁻¹)
1-(4-Bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline 1: 4-BrPh; 3: Ph; 7: Me 443.3 (calc.) Not reported C=N stretch: ~1605
2-(4-Bromophenyl)-2H-pyrazolo[4,3-c]quinoline (9b) 2: 4-BrPh 354.2 147–148 C=N stretch: 1605
3-(3-Bromophenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline 1: 3-NO₂Ph; 3: 3-BrPh; 8: Et 473.3 Not reported Not reported
5-Bromo-3-methyl-7-phenyl-9-(p-tolyl)-3H-pyrazolo[4,3-f]quinoline (1A) 5: Br; 3: Me; 7: Ph; 9: p-tolyl 487.4 Not reported Not reported

Key Observations :

  • The position of the bromophenyl group (e.g., 1 vs. 2 or 3) influences electronic properties and steric effects.
  • Pyrazolo[4,3-f]quinolines (e.g., 1A) differ in ring fusion (positions 4,3-f vs. 4,3-c), altering planarity and interaction with biological targets .

Key Observations :

  • Microwave-assisted synthesis (e.g., for pyrazolo[4,3-f]quinolines) improves reaction efficiency and yields compared to traditional methods .
  • The anti-inflammatory derivatives (2i, 2m) are synthesized via nucleophilic substitution, highlighting the versatility of the 4-chloro precursor .
Table 3: Pharmacological Profiles
Compound Activity (IC₅₀ or Inhibition Zone) Mechanism/Target Reference
1-(4-Bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline Not reported (predicted topoisomerase inhibition) Structural analogy to pyrazolo[4,3-f]quinolines
2i, 2m (anti-inflammatory derivatives) IC₅₀: ~0.5 µM (NO production inhibition) Suppression of iNOS and COX-2 expression
Pyrazolo[4,3-f]quinolines (e.g., 1A) Cytotoxicity: GI₅₀ = 2–10 µM (HCT-116 cells) Topoisomerase I/IIα inhibition
CGS-9896 (anxiolytic drug) High benzodiazepine receptor affinity GABAₐ receptor modulation

Key Observations :

  • The anti-inflammatory derivatives (2i, 2m) exhibit submicromolar potency, comparable to the control 1400W .
  • Pyrazolo[4,3-f]quinolines show stronger cytotoxicity than pyrazolo[4,3-c] derivatives, likely due to enhanced DNA intercalation from the fused ring system .

Structure-Activity Relationships (SAR)

  • Bromine Substitution : The 4-bromophenyl group in the target compound may enhance lipophilicity and target binding, similar to brominated analogs in anticancer studies .
  • Methyl and Phenyl Groups : The 7-methyl and 3-phenyl substituents likely improve metabolic stability and π-π stacking with hydrophobic enzyme pockets .
  • Ring Fusion Position: Pyrazolo[4,3-c]quinolines (e.g., target compound) exhibit distinct activity profiles compared to pyrazolo[4,3-f] isomers, emphasizing the role of ring topology .

Activité Biologique

1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships based on diverse research findings.

Synthesis

The synthesis of 1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves the reaction of 4-bromobenzaldehyde with 5-amino-3-methyl-1-phenyl-pyrazole in the presence of ionic liquids, which facilitate the formation of the pyrazoloquinoline structure. The process is monitored using thin-layer chromatography (TLC) and results in a product that can be purified through recrystallization from DMF and ethanol mixtures .

Antibacterial and Antifungal Properties

Recent studies have evaluated various quinoline derivatives for their antibacterial and antifungal activities. In particular, compounds with similar structures to 1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline have shown promising results against common pathogens. For instance, the derivatives demonstrated significant inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL depending on the specific pathogen tested .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoloquinoline derivatives has also been assessed. In vitro experiments indicated that these compounds can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The most effective derivatives exhibited IC50 values comparable to established anti-inflammatory agents, suggesting that structural modifications can enhance their potency against inflammation-related conditions .

Anticancer Activity

In addition to antibacterial and anti-inflammatory properties, the anticancer efficacy of this class of compounds has been investigated. Studies using various cancer cell lines revealed that certain pyrazoloquinolines induce apoptosis and inhibit cell proliferation at micromolar concentrations. Notably, the compound's effectiveness was linked to its ability to modulate key signaling pathways involved in cancer cell survival and proliferation .

Structure-Activity Relationship (SAR)

The biological activity of 1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be correlated with its structural features. The presence of bromine at the para position on the phenyl ring enhances lipophilicity and improves cellular uptake, while the methyl and phenyl substituents contribute to the overall stability and reactivity of the compound. Quantitative structure–activity relationship (QSAR) analyses have identified specific molecular descriptors that predict biological activity, guiding further optimization efforts in drug design .

Case Studies

Several case studies highlight the biological evaluation of related compounds:

Study Compound Biological Activity IC50/Other Metrics
El Shehry et al., 2018Quinoline derivativesAntibacterialMIC: 0.5 - 32 µg/mL
Mantoani et al., 2016PyrazoloquinolinesAnti-inflammatoryIC50: Comparable to positive controls
Gupta et al., 2020Dihydroquinoline derivativesAnticancerInduces apoptosis in cancer cells

These studies underscore the versatility and therapeutic potential of pyrazoloquinolines in various medical applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.